molecular formula C24H22N4O3S B2510189 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 313528-77-7

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No. B2510189
CAS RN: 313528-77-7
M. Wt: 446.53
InChI Key: ZZOAWUCSAFHZJM-UHFFFAOYSA-N
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Description

“N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide” is a compound that has been synthesized and characterized in various studies . It is a derivative of benzimidazole, a versatile heterocyclic nucleus present in various bioactive compounds .


Synthesis Analysis

The compound was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .


Molecular Structure Analysis

The compound crystallizes in a triclinic crystal system with space group P-1 and having the unit cell parameters of a = 10.2350 (5) Ǻ, b = 14.7494 (7) Ǻ, c = 24.2813 (11) Ǻ, α = 79.084 (4) °, β = 83.927 (4) °, γ = 80.039 (4) °, V = 3534.8 (3) Å 3 and Z = 12 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .


Physical And Chemical Properties Analysis

The compound was characterized by 1H NMR, IR, elemental and X-ray analysis . It was found to have a high degree of stability under ambient conditions .

Scientific Research Applications

Antioxidant Properties

Benzimidazole derivatives have been investigated for their antioxidant potential. In the case of Cambridge ID 5922944, it was synthesized by reacting o-phenylenediamine (OPA) with chemical salicylaldehyde. The compound showed antioxidant activity in various in-vitro assays, including DPPH scavenging, ferric ion reducing power, β-carotene bleaching inhibition, and inhibition of Thiobarbituric Acid Reactive Substance Assay (TBARS) formation . These properties make it relevant for potential therapeutic applications in oxidative stress-related diseases.

Antimicrobial Activity

Cambridge ID 5922944 was screened for antimicrobial activity against several bacterial strains (Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, Staphylococcus aureus) and a yeast strain (Candida albicans). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests revealed its effectiveness against these microorganisms . This suggests its potential use as an antimicrobial agent.

Organic Light-Emitting Diodes (OLEDs)

1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), a related benzimidazole derivative, is commonly used in OLEDs. Solubility information for TPBi in organic solvents is crucial for inkjet printing technology, a next-generation manufacturing method for OLED production . While Cambridge ID 5922944 is structurally different, its solubility properties may also be relevant for OLED applications.

Biological Evaluation

Imidazole-containing compounds, including benzimidazoles, have been synthesized and evaluated for various biological activities. For instance, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives were assessed for antioxidant activity using different methods . Although not directly related to Cambridge ID 5922944, this highlights the broader interest in imidazole-based compounds.

Catalysis

While not specifically studied for Cambridge ID 5922944, δ-MnO2 nanoparticles (NPs) have demonstrated superior catalytic activity and durability in dye removal studies. Benzimidazole derivatives could potentially find applications in catalysis due to their unique structural features .

Future Directions

Benzimidazole derivatives, such as “N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide”, have shown a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could explore the potential applications of this compound in various fields, including its use as an n-type dopant in organic and printed electronics .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c29-24(17-11-13-18(14-12-17)32(30,31)28-15-5-6-16-28)27-20-8-2-1-7-19(20)23-25-21-9-3-4-10-22(21)26-23/h1-4,7-14H,5-6,15-16H2,(H,25,26)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOAWUCSAFHZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide

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